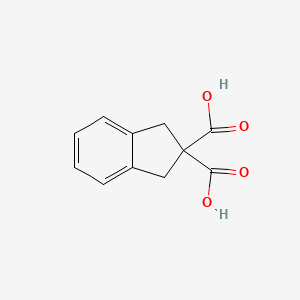

Indan-2,2-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroindene-2,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGAENQWIQPFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291078 | |

| Record name | Indan-2,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-08-3 | |

| Record name | 2,2-Indandicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-2,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydroindene-2,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Indan-2,2-dicarboxylic Acid

For researchers, scientists, and professionals in drug development, a deep understanding of the synthesis of core chemical scaffolds is paramount. Indan-2,2-dicarboxylic acid is a valuable building block in medicinal chemistry, and its synthesis is a key process for the development of various therapeutic agents. This technical guide provides an in-depth exploration of the primary synthesis mechanism, including detailed experimental protocols and quantitative data.

Core Synthesis Pathway: Malonic Ester Synthesis

The most common and efficient method for synthesizing this compound is a variation of the malonic ester synthesis. This classic organic reaction allows for the formation of a substituted dicarboxylic acid through the alkylation of a malonic ester, followed by hydrolysis. In this specific application, the indan ring system is constructed through an intramolecular cyclization.

The overall transformation can be summarized as the reaction of α,α'-dibromo-o-xylene with diethyl malonate in the presence of a strong base, followed by acidic hydrolysis of the resulting diester.

Reaction Mechanism

The synthesis proceeds through two primary stages:

-

Formation of Diethyl Indan-2,2-dicarboxylate: This step involves the deprotonation of diethyl malonate to form a nucleophilic enolate. This enolate then undergoes a double SN2 reaction with α,α'-dibromo-o-xylene. The first alkylation is intermolecular, and the second is an intramolecular cyclization that forms the five-membered indan ring.

-

Hydrolysis to this compound: The diethyl ester is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating the ester in the presence of a strong acid or base.

Below is a diagram illustrating the core synthesis pathway.

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. The values provided are representative and may vary based on specific experimental conditions and scale.

| Step | Reactants | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1. Diester Formation | α,α'-Dibromo-o-xylene, Diethyl Malonate | Sodium Ethoxide, Ethanol | 78 (Reflux) | 6-8 | 75-85 |

| 2. Hydrolysis | Diethyl Indan-2,2-dicarboxylate | Hydrochloric Acid (conc.), Water | 100 (Reflux) | 4-6 | 90-95 |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis.

Step 1: Synthesis of Diethyl Indan-2,2-dicarboxylate

Materials:

-

α,α'-Dibromo-o-xylene

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so proper ventilation is essential. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Formation of Malonic Ester Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise from the dropping funnel with continuous stirring.

-

Cyclization Reaction: Dissolve α,α'-dibromo-o-xylene in a minimal amount of absolute ethanol and add this solution dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl indan-2,2-dicarboxylate as an oil. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

Materials:

-

Diethyl Indan-2,2-dicarboxylate

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Acid Hydrolysis: In a round-bottom flask, combine the diethyl indan-2,2-dicarboxylate with a 1:1 mixture of concentrated hydrochloric acid and water.

-

Reflux: Heat the mixture to reflux with stirring for 4-6 hours. During this time, the ester will hydrolyze, and the dicarboxylic acid will precipitate as a white solid.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water. The crude this compound can be recrystallized from hot water or an ethanol/water mixture to yield the pure product. Dry the purified product in a vacuum oven.

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical process for the advancement of pharmaceutical research and development. The provided mechanisms, data, and protocols offer a solid foundation for the successful laboratory synthesis of this important chemical intermediate.

Indan-2,2-dicarboxylic Acid: A Comprehensive Technical Guide

CAS Number: 2437-08-3

This technical guide provides an in-depth overview of Indan-2,2-dicarboxylic acid, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential applications.

Physicochemical and Spectral Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2437-08-3 | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 191-195 °C (decomposes) | |

| Boiling Point | 456.8 °C at 760 mmHg (Predicted) | |

| Density | 1.457 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [2][3] |

| pKa₁ | Estimated ~3-4 | |

| pKa₂ | Estimated ~5-6 | |

| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 2H, -COOH), 7.1-7.3 (m, 4H, Ar-H), 3.3 (s, 4H, -CH₂) ppm | |

| ¹³C NMR (DMSO-d₆) | δ ~172 (-COOH), 140 (Ar-C), 127 (Ar-CH), 125 (Ar-CH), 55 (quaternary C), 35 (-CH₂) ppm | |

| FTIR (KBr) | ~3000 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (s, C=O), ~1240 cm⁻¹ (s, C-O) cm⁻¹ | |

| Mass Spectrum (EI) | m/z 206 (M⁺), 162 (M-CO₂H)⁺, 118 (M-2CO₂H)⁺ |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a malonic ester synthesis to form the indan ring system, followed by the hydrolysis of the resulting diester.

Experimental Workflow

Step 1: Synthesis of Diethyl Indan-2,2-dicarboxylate

This step involves the dialkylation of diethyl malonate with 1,2-bis(bromomethyl)benzene.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

1,2-Bis(bromomethyl)benzene

-

Toluene (dry)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of addition of ethanol.

-

Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The mixture is then heated to reflux for 30 minutes to ensure complete formation of the enolate.

-

Cyclization: A solution of 1,2-bis(bromomethyl)benzene in dry toluene is added dropwise to the refluxing enolate solution over a period of 2-3 hours. The reaction mixture is then refluxed for an additional 8-12 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated, and the crude diethyl indan-2,2-dicarboxylate is purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl Indan-2,2-dicarboxylate

This step involves the saponification of the diester to the corresponding dicarboxylic acid.[4]

Materials:

-

Diethyl indan-2,2-dicarboxylate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

Saponification: A solution of diethyl indan-2,2-dicarboxylate in ethanol is treated with an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Applications and Logical Relationships

This compound serves as a versatile intermediate in the synthesis of various more complex molecules, particularly in the pharmaceutical industry. Its rigid, bicyclic structure and the presence of two carboxylic acid groups allow for a variety of chemical transformations.

The dicarboxylic acid can undergo selective mono-decarboxylation to yield indan-2-carboxylic acid, a precursor for various bioactive molecules. Both carboxylic acid groups can be esterified or converted to amides, leading to the formation of polyesters, polyamides, or discrete small molecules with potential therapeutic applications. Furthermore, reduction of the carboxylic acid groups can provide indan-2,2-dimethanol, another useful synthetic intermediate. The ability of the carboxylate groups to chelate metal ions also makes this compound and its derivatives interesting as ligands in coordination chemistry.[5]

References

An In-depth Technical Guide to Indan-2,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indan-2,2-dicarboxylic acid is a geminal dicarboxylic acid derivative of indan. Its rigid scaffold and the presence of two carboxylic acid groups make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications in drug development, particularly through the lens of its derivatives.

Core Properties and Data

This compound, with the chemical formula C₁₁H₁₀O₄, possesses a molecular weight of 206.19 g/mol .[1][2] It is a solid at room temperature with a melting point in the range of 191-195 °C.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |

| Molecular Weight | 206.19 g/mol | [1][2] |

| CAS Number | 2437-08-3 | [1] |

| Appearance | Solid | |

| Melting Point | 191-195 °C (decomposes) | |

| Canonical SMILES | C1C(C2=CC=CC=C2C1)(C(=O)O)C(=O)O |

Synthesis of this compound

The primary synthetic route to this compound is through the hydrolysis of its corresponding diethyl ester, diethyl indan-2,2-dicarboxylate. This saponification reaction is a standard and effective method for converting esters to carboxylic acids.

Experimental Protocol: Hydrolysis of Diethyl Indan-2,2-dicarboxylate

This protocol is adapted from a general procedure for the hydrolysis of dicarboxylic acid esters.[3]

Materials:

-

Diethyl indan-2,2-dicarboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%) or Methanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve diethyl indan-2,2-dicarboxylate in a mixture of ethanol (or methanol) and water.

-

Saponification: Add a molar excess of sodium hydroxide or potassium hydroxide to the solution.[4]

-

Reflux: Heat the mixture to reflux and stir for 1-4 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. If a significant amount of organic solvent was used, it can be removed under reduced pressure using a rotary evaporator.

-

Extraction (Optional): Partition the aqueous residue between water and a non-polar organic solvent like ethyl ether or dichloromethane to remove any unreacted starting material.[4]

-

Acidification: Cool the aqueous layer in an ice bath and carefully add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2.[4] A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to yield this compound.

Applications in Drug Development

While this compound itself may not be the active pharmaceutical ingredient, its core structure is a key component in the design of various therapeutic agents. The dicarboxylic acid moiety is often crucial for interacting with the active sites of enzymes.

Enzyme Inhibition

Derivatives of dicarboxylic acids have shown significant potential as enzyme inhibitors. For instance, compounds with similar structural features have been investigated as inhibitors for Angiotensin-Converting Enzyme (ACE) and HIV-1 Integrase.[5][6]

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: Dicarboxylic acid derivatives can mimic the structure of the natural substrate of ACE, leading to the inhibition of the enzyme and a subsequent reduction in blood pressure.[6]

-

HIV-1 Integrase Inhibitors: The carboxyl groups in these molecules can chelate with the magnesium ions in the active site of HIV-1 integrase, preventing the integration of the viral DNA into the host genome.[5]

Conclusion

This compound is a versatile chemical scaffold with significant potential in the development of novel therapeutics. Its synthesis via the hydrolysis of its diethyl ester is a straightforward process. The dicarboxylic acid functionality is a key feature that enables its derivatives to act as potent enzyme inhibitors, offering promising avenues for the design of new drugs targeting a range of diseases. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Indan-2,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Indan-2,2-dicarboxylic acid, with the CAS Number 2437-08-3, is a dicarboxylic acid derivative of indan.[1][2][3] Its rigid, bicyclic structure makes it a valuable building block and research reagent in various chemical fields. This guide provides a comprehensive overview of its chemical and physical properties, relevant experimental protocols, and key chemical reactions, tailored for professionals in research and development.

Core Chemical and Physical Properties

This compound is a solid, off-white to light yellow compound at room temperature.[2] Its key physical and chemical identifiers are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O₄ | [2][3][4] |

| Molecular Weight | 206.19 g/mol | [2][3][4] |

| Melting Point | 191-195 °C (decomposes) | [1][2][3] |

| Boiling Point | 456.8 °C at 760 mmHg | [1] |

| Density | 1.457 g/cm³ | [1] |

| Flash Point | 244.2 °C | [1] |

| Vapor Pressure | 3.87 x 10⁻⁹ mmHg at 25°C | [1] |

| Refractive Index | 1.633 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 2437-08-3 | [2][3][4] |

| SMILES | OC(=O)C1(Cc2ccccc2C1)C(O)=O | [3] |

| InChI | 1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15) | [3] |

| InChI Key | RYGAENQWIQPFAI-UHFFFAOYSA-N | [3] |

| Synonyms | 1,3-dihydroindene-2,2-dicarboxylic acid; 2,2-Indandicarboxylic acid | [1][2] |

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. Its primary applications stem from the reactivity of its two carboxylic acid groups and its rigid indan scaffold.

-

Pharmaceutical and Agrochemical Synthesis : It is utilized as a foundational structure for synthesizing more complex indan derivatives with potential applications in pharmaceuticals and agrochemicals.[1]

-

Polymer Chemistry : The dicarboxylic acid functionality allows it to be used in the production of polymers.[1]

-

Coordination Chemistry : The molecule can form stable complexes with metal ions, making it a useful chelating agent.[1]

Decarboxylation

A key reaction for geminal dicarboxylic acids, such as this compound, is thermal decarboxylation. Upon heating, these compounds can lose one or both carboxyl groups as carbon dioxide. The decarboxylation of malonic acid derivatives is a classic organic reaction.[5][6][7] Heating this compound, particularly above its melting point, is expected to yield indan-2-carboxylic acid and subsequently indan.

References

- 1. New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione [mdpi.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812) [hmdb.ca]

- 4. d-nb.info [d-nb.info]

- 5. Decarboxylation - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Data and Analysis of Indan-2,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for indan-2,2-dicarboxylic acid. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected characteristic absorptions in Infrared (IR) spectroscopy and anticipated fragmentation patterns in Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also included to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| ~7.20 - 7.40 | Multiplet | 4H | Aromatic protons (C₄, C₅, C₆, C₇) |

| ~3.60 | Singlet | 4H | Methylene protons (-CH₂) |

Predicted using nmrdb.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Carbon Atom Assignment |

| ~175.0 | Carboxylic acid carbons (-COOH) |

| ~140.0 | Quaternary aromatic carbons (C₃ₐ, C₇ₐ) |

| ~127.0 | Aromatic CH carbons (C₅, C₆) |

| ~125.0 | Aromatic CH carbons (C₄, C₇) |

| ~55.0 | Quaternary aliphatic carbon (C₂) |

| ~35.0 | Methylene carbons (-CH₂) |

Predicted using nmrdb.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorptions for this compound are based on the typical vibrational frequencies of its functional groups.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Strong, very broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium |

| 1710 - 1680 | C=O stretch (carboxylic acid dimer) | Strong |

| 1600, 1475 | C=C stretch (aromatic) | Medium to weak |

| 1430 - 1395 | O-H bend (in-plane) | Medium |

| 1300 - 1200 | C-O stretch (carboxylic acid) | Strong |

| 920 | O-H bend (out-of-plane) | Broad, medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected fragmentation of this compound in an electron ionization (EI) mass spectrometer is outlined below.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Fragmentation Pathway |

| 206 | [M]⁺ | Molecular ion |

| 189 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 161 | [M - COOH]⁺ | Loss of a carboxyl radical |

| 116 | [M - 2COOH]⁺ | Loss of both carboxylic acid groups |

| 115 | [C₉H₇]⁺ | Loss of H from the indene cation radical |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the sample is heated to induce volatilization.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

An In-depth Technical Guide to the Crystal Structure Analysis of Indan-2,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of Indan-2,2-dicarboxylic acid. While a complete, publicly available crystal structure for this compound could not be located in the course of this review, this document outlines the essential experimental protocols and data analysis steps required for such a determination. The information presented is based on established crystallographic techniques for organic compounds and data from structurally related molecules.

Introduction

This compound is a rigid dicarboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its rigid indan scaffold makes it an interesting building block for the design of novel molecular architectures. Understanding its three-dimensional structure through single-crystal X-ray diffraction is crucial for predicting its physicochemical properties, designing co-crystals, and understanding its interactions with biological targets. This guide details the workflow for achieving this, from synthesis to structural elucidation.

Experimental Protocols

A common synthetic route to this compound involves the carboxylation of indan-2-one. The following is a generalized protocol based on standard organic synthesis methodologies.

Materials:

-

Indan-2-one

-

Diethyl carbonate

-

Sodium hydride (NaH) in mineral oil

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Carbethoxylation: A solution of indan-2-one and diethyl carbonate in anhydrous toluene is added dropwise to a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

-

Work-up and Hydrolysis: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is separated and washed with diethyl ether to remove unreacted starting materials. The aqueous layer is then acidified with concentrated HCl and heated to reflux to hydrolyze the ester and effect decarboxylation of the presumable intermediate diethyl indan-2,2-dicarboxylate.

-

Isolation and Purification: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods can be employed for growing crystals of organic molecules.[1][2]

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared.[2] The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment to allow for the slow evaporation of the solvent.[2]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.[3]

Once suitable single crystals are obtained, X-ray diffraction data can be collected.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head, often using a cryo-loop and protected by a cryo-protectant if data is to be collected at low temperatures.[3]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4] Modern diffractometers equipped with CCD or CMOS detectors are typically used.[4] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential crystal degradation.[3]

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and make corrections for factors such as polarization and absorption. This process yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

Crystal Structure Determination and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Workflow:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, which are implemented in software packages like SHELXT.

-

Structure Refinement: The initial model is refined using full-matrix least-squares on F², a process that minimizes the difference between the observed and calculated structure factors. This is typically done using software like SHELXL.[5] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[6]

-

Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure the model is chemically reasonable and fits the experimental data well.

Data Presentation: Hypothetical Crystallographic Data

As no specific crystallographic data for this compound was found, the following table presents a hypothetical set of data based on what would be expected for a small organic molecule. This is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₀O₄ |

| Formula Weight | 206.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.365 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 432 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Visualization of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the key workflows and a hypothetical molecular packing for this compound.

Conclusion

The determination of the crystal structure of this compound is a feasible process following standard laboratory procedures. The key steps involve a robust synthesis, careful crystallization to obtain high-quality single crystals, and a systematic approach to X-ray data collection and structure refinement. While the specific crystal structure data is not currently in the public domain, the methodologies outlined in this guide provide a clear pathway for researchers to obtain and analyze this valuable information. Such data would be of significant interest to the fields of medicinal chemistry and crystal engineering.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Three-Dimensional Architecture: A Hypothetical X-ray Crystallography Study of Indan-2,2-dicarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Indan-2,2-dicarboxylic acid is a small organic molecule with potential applications in medicinal chemistry and materials science. Understanding its precise three-dimensional structure is paramount for elucidating its chemical properties, predicting its interactions with biological targets, and designing novel derivatives. X-ray crystallography stands as the definitive method for determining molecular structure at atomic resolution. This technical guide presents a hypothetical, yet plausible, comprehensive overview of the X-ray crystallographic analysis of this compound, from crystal growth to structure elucidation. While no specific crystallographic data for this compound has been publicly reported, this document serves as a detailed template and procedural guide for such an investigation.

Experimental Protocols

The following sections outline a standard, detailed methodology for the crystallization and subsequent X-ray diffraction analysis of a small organic molecule like this compound.

Crystallization

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The following vapor diffusion methods would be appropriate for this compound:

-

Slow Evaporation:

-

Prepare a saturated solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as ethanol, acetone, or ethyl acetate at room temperature.

-

Filter the solution using a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Hanging Drop):

-

Dissolve this compound in a good solvent (e.g., ethanol) to near saturation.

-

Pipette a 2 µL drop of this solution onto a siliconized glass coverslip.

-

Invert the coverslip over a well of a 24-well crystallization plate containing 500 µL of a precipitant solution (a solvent in which the compound is less soluble, e.g., hexane).

-

Seal the well with vacuum grease to create a closed system.

-

The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

-

X-ray Data Collection

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone-N oil).

-

The crystal is then placed in a stream of cold nitrogen gas (e.g., 100 K) on the X-ray diffractometer to minimize radiation damage.

-

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used for data collection.

-

A series of diffraction images are collected by rotating the crystal through a range of angles. Data collection strategy software is used to ensure complete and redundant data are collected.

Structure Solution and Refinement

-

The collected diffraction data are processed using software such as CrysAlisPro or SAINT. This involves integration of reflection intensities, data reduction, and absorption correction.

-

The crystal structure is solved using direct methods or dual-space recycling methods with software like SHELXT or SIR2014. This provides an initial model of the molecular structure.

-

The structural model is then refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL. This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate geometric and displacement parameter restraints.

Data Presentation

The following tables present hypothetical crystallographic data for this compound, consistent with what would be expected for a small organic molecule.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₁₀O₄ |

| Formula weight | 206.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.521(2) Å, α = 90° |

| b = 12.134(3) Å, β = 105.34(1)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 983.4(4) ų |

| Z | 4 |

| Density (calculated) | 1.392 Mg/m³ |

| Absorption coefficient | 0.108 mm⁻¹ |

| F(000) | 432 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 3.50 to 28.00° |

| Index ranges | -11 ≤ h ≤ 11, -16 ≤ k ≤ 16, -13 ≤ l ≤ 13 |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Completeness to theta = 25.242° | 99.8 % |

| Data / restraints / parameters | 2345 / 0 / 137 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.089 |

| R indices (all data) | R₁ = 0.042, wR₂ = 0.095 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Hypothetical Bond Lengths (Å)

| Bond | Length (Å) |

| C1 - C2 | 1.512(2) |

| C2 - C3 | 1.523(2) |

| C2 - C10 | 1.545(2) |

| C2 - C11 | 1.548(2) |

| C10 - O1 | 1.215(2) |

| C10 - O2 | 1.321(2) |

| C11 - O3 | 1.218(2) |

| C11 - O4 | 1.319(2) |

Table 3: Selected Hypothetical Bond Angles (°)

| Atoms | Angle (°) |

| C1 - C2 - C3 | 102.5(1) |

| C10 - C2 - C11 | 112.8(1) |

| O1 - C10 - O2 | 123.4(1) |

| O3 - C11 - O4 | 123.6(1) |

| O1 - C10 - C2 | 124.1(1) |

| O2 - C10 - C2 | 112.5(1) |

Mandatory Visualization

The following diagram illustrates a typical workflow for X-ray crystallography of a small molecule.

An In-depth Technical Guide to the Solubility of Indan-2,2-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Indan-2,2-dicarboxylic acid in organic solvents. Despite a comprehensive review of available scientific literature, specific quantitative solubility data for this compound remains elusive. This guide, therefore, provides a foundational understanding of the solubility of dicarboxylic acids in organic solvents, outlines detailed experimental protocols for determining such solubility, and presents a generalized workflow for these experimental procedures. This information is intended to empower researchers to generate the necessary solubility data for their specific applications.

Introduction to this compound and its Solubility

This compound is a dicarboxylic acid derivative of indane. Its molecular structure, featuring both a hydrophobic indane backbone and two hydrophilic carboxylic acid groups, suggests a complex solubility profile that will be highly dependent on the nature of the solvent. The solubility of active pharmaceutical ingredients (APIs) and intermediates like this compound is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes.

A thorough search of scientific databases and literature did not yield specific quantitative data for the solubility of this compound in common organic solvents. However, general principles governing the solubility of dicarboxylic acids can provide valuable insights.

General Principles of Dicarboxylic Acid Solubility in Organic Solvents

The solubility of dicarboxylic acids in organic solvents is influenced by several factors, including the polarity of the solvent, the length of the carbon chain in the dicarboxylic acid, and temperature. A notable phenomenon is the "odd-even" effect observed in the solubility of a homologous series of dicarboxylic acids.[1][2] Dicarboxylic acids with an even number of carbon atoms tend to have lower solubility in certain organic solvents compared to their odd-numbered counterparts.[1] This is attributed to differences in the crystal lattice packing and intermolecular interactions in the solid state.[1][2]

While this compound has a cyclic structure, the principles of solvent polarity and temperature effects remain relevant. Polar solvents are generally more effective at solvating polar solutes. Therefore, it can be inferred that polar organic solvents would be more suitable for dissolving this compound.

Data Presentation: A Call for Experimental Determination

Due to the absence of published quantitative data, a table summarizing the solubility of this compound in various organic solvents cannot be provided at this time. Researchers requiring this data for applications such as process development, formulation, or theoretical modeling will need to perform experimental solubility determinations. The following sections detail the methodologies to conduct such experiments accurately and reproducibly.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.

4.1. Static Analytical Method (Shake-Flask Method)

The static analytical method, often referred to as the shake-flask method, is a widely used and reliable technique for determining equilibrium solubility.[3]

-

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

-

Apparatus and Materials:

-

Thermostatic shaker bath or incubator

-

Sealed flasks (e.g., screw-cap vials or glass-stoppered flasks)

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

This compound (solute)

-

Organic solvent of interest

-

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculate the solubility based on the concentration and the dilution factor.

-

4.2. Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[4][5][6][7]

-

Principle: A known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then determined.

-

Apparatus and Materials:

-

Thermostatic shaker bath or incubator

-

Sealed flasks

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

-

Filtration device

-

This compound (solute)

-

Organic solvent of interest

-

-

Procedure:

-

Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature as described in the static analytical method (steps 1-4).

-

Withdraw a sample of the clear, saturated supernatant and filter it.

-

Accurately weigh a clean, dry evaporating dish or vial.

-

Transfer a known mass of the filtered saturated solution into the pre-weighed container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, followed by drying in an oven at a temperature below the decomposition point of the acid) until a constant weight of the dried solute is obtained.

-

The mass of the dissolved solute and the mass of the solvent can be determined by difference.

-

Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the static analytical method.

Caption: General workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this crucial physicochemical property. The provided methodologies for the static analytical and gravimetric methods are robust and widely accepted in the scientific community. By following these detailed procedures, researchers in drug development and other scientific fields can generate the reliable solubility data required to advance their work.

References

An In-depth Technical Guide to the Reactivity of Indan-2,2-dicarboxylic Acid's Carboxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indan-2,2-dicarboxylic acid, a cyclic gem-dicarboxylic acid, presents a unique scaffold with two spatially proximate carboxyl groups. This arrangement governs their reactivity, allowing for both selective mono-functionalization and concerted reactions involving both groups. This technical guide provides a comprehensive overview of the reactivity of these carboxyl groups, focusing on their acidity, selective esterification and amidation, and decarboxylation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Unique Chemical Landscape of a Gem-Dicarboxylic Acid

This compound is a derivative of malonic acid constrained within a bicyclic indane framework. The geminal disposition of the two carboxylic acid moieties on a quaternary carbon atom leads to distinct chemical properties compared to their linear counterparts. The rigid structure influences the acidity of the carboxyl protons and the steric accessibility of the carbonyl carbons, paving the way for selective chemical transformations. Understanding the nuanced reactivity of these carboxyl groups is paramount for the strategic design of novel indane-based molecules with potential applications in medicinal chemistry and materials science.

Acidity and pKa Values

The acidity of the two carboxyl groups in this compound is not identical. The first dissociation constant (pKa₁) is significantly lower (more acidic) than the second (pKa₂). This is a common characteristic of dicarboxylic acids where the two acidic groups are in close proximity.[1] The electron-withdrawing effect of one carboxyl group enhances the acidity of the other. After the first proton is removed, the resulting carboxylate anion's negative charge inductively destabilizes the conjugate base formed upon the second deprotonation, making the second proton less acidic.

Table 1: Acidity of this compound (Estimated)

| Dissociation Constant | Estimated pKa Value | Rationale |

| pKa₁ | ~2.5 - 3.0 | The first proton is readily lost due to the inductive effect of the second carboxyl group. |

| pKa₂ | ~5.5 - 6.0 | The second proton is harder to remove due to the electrostatic repulsion from the existing carboxylate anion. |

Selective Functionalization of the Carboxyl Groups

The differential reactivity of the two carboxyl groups can be exploited to achieve selective mono-functionalization, yielding valuable synthetic intermediates.

Selective Mono-esterification

Achieving selective mono-esterification of a dicarboxylic acid requires careful control of reaction conditions to prevent the formation of the diester. General strategies often involve using a limited amount of the esterifying agent or employing catalysts that favor mono-ester formation. For gem-dicarboxylic acids, steric hindrance can also play a role in favoring mono-substitution.

Experimental Protocol: Selective Monomethyl Esterification (General Approach)

A plausible approach for the selective monomethyl esterification of this compound can be adapted from established methods for other dicarboxylic acids.[3][4]

-

Reagents:

-

Procedure:

-

A mixture of this compound and the acid catalyst in a large excess of methanol is stirred at room temperature or slightly elevated temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the monoester and minimize the formation of the diester.

-

Upon completion, the catalyst is filtered off, and the excess methanol is removed under reduced pressure.

-

The crude product is then purified by column chromatography to isolate the desired monoester.

-

Logical Workflow for Selective Mono-esterification

Caption: Workflow for selective mono-esterification.

Selective Mono-amidation

The synthesis of mono-amides from dicarboxylic acids presents similar challenges to mono-esterification. Direct amidation often requires harsh conditions and can lead to mixtures of products. A common strategy involves the activation of one carboxyl group, followed by reaction with an amine.

Experimental Protocol: Selective Mono-amidation via Activated Ester (General Approach)

A plausible route to this compound mono-amide involves the in-situ formation of an activated mono-ester, which then reacts with the desired amine.

-

Reagents:

-

This compound

-

Coupling agent (e.g., HBTU, HATU)

-

Amine (e.g., benzylamine)

-

Non-nucleophilic base (e.g., DIPEA)

-

Aprotic solvent (e.g., DMF)

-

-

Procedure:

-

This compound is dissolved in the aprotic solvent.

-

The coupling agent and non-nucleophilic base are added, and the mixture is stirred to form the activated intermediate.

-

The amine is then added to the reaction mixture.

-

The reaction is monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

-

Decarboxylation Reactions

Gem-dicarboxylic acids are known to undergo decarboxylation upon heating, a reaction that is often more facile than for their non-geminal counterparts. In the case of this compound, this can lead to the formation of indan-2-carboxylic acid or, under more forcing conditions, complete decarboxylation.

Mono-decarboxylation to Indan-2-carboxylic Acid

Heating this compound, particularly in a high-boiling solvent, can induce the loss of one molecule of carbon dioxide to yield indan-2-carboxylic acid. This reaction proceeds through a cyclic transition state, similar to the decarboxylation of malonic acid.[1]

Experimental Protocol: Thermal Mono-decarboxylation (General Approach)

-

Reagents:

-

This compound

-

High-boiling solvent (e.g., DMSO, diphenyl ether)

-

-

Procedure:

-

This compound is dissolved or suspended in the high-boiling solvent.

-

The mixture is heated to a temperature sufficient to induce decarboxylation (typically >150 °C).

-

The evolution of CO₂ is monitored.

-

After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

-

Double Decarboxylation to Indane

Complete removal of both carboxyl groups to form indane can be achieved under more specialized conditions. A notable example is the photocatalytic hydrodecarboxylation.

Experimental Protocol: Photocatalytic Double Decarboxylation

A method for the direct double decarboxylation of malonic acid derivatives, including this compound, has been reported by Nicewicz and coworkers.[5][6]

-

Reagents:

-

This compound

-

Photocatalyst: 9-mesityl-10-methylacridinium tetrafluoroborate

-

Redox-active co-catalyst: Phenyl disulfide

-

Base: Hünig's base (diisopropylethylamine)

-

Solvent: Trifluoroethanol (TFE)

-

Light source: Blue LEDs

-

-

Procedure:

-

A solution of this compound, the photocatalyst, phenyl disulfide, and Hünig's base in trifluoroethanol is prepared in a reaction vessel.

-

The solution is sparged with an inert gas (e.g., nitrogen) to remove oxygen.

-

The reaction mixture is then irradiated with blue LEDs at room temperature.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS, NMR).

-

Upon completion, the solvent is removed, and the product is purified by chromatography.

-

Table 2: Decarboxylation Reactions of this compound

| Reaction | Product | Reagents and Conditions | Yield | Reference |

| Thermal Mono-decarboxylation | Indan-2-carboxylic acid | Heat in a high-boiling solvent | Variable | General knowledge |

| Photocatalytic Double Decarboxylation | Indane | Acridinium photocatalyst, Ph₂S₂, DIPEA, TFE, blue light | Good | [5][6] |

Signaling Pathway for Photocatalytic Double Decarboxylation

Caption: Photocatalytic double decarboxylation pathway.

Conclusion

The two carboxyl groups of this compound offer a versatile platform for chemical modification. Their differential acidity allows for the potential for selective mono-functionalization through carefully controlled esterification and amidation reactions. Furthermore, the gem-dicarboxylic acid motif facilitates decarboxylation reactions, providing routes to both indan-2-carboxylic acid and the fully decarboxylated indane. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound as a building block in the synthesis of complex molecules for a variety of applications. Further exploration into the selective reactions of this compound is warranted to fully unlock its synthetic potential.

References

- 1. quora.com [quora.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Decomposition of Indan-2,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of Indan-2,2-dicarboxylic acid. This compound, a geminal dicarboxylic acid, undergoes thermal decarboxylation to yield Indan-2-carboxylic acid as the primary product. This process is of significant interest in synthetic chemistry and for understanding the stability of related pharmaceutical compounds. This document details the reaction mechanism, presents key quantitative data, outlines experimental protocols for thermal analysis, and provides visualizations of the decomposition pathway and experimental workflow.

Introduction

This compound is a cyclic gem-dicarboxylic acid. The thermal behavior of such compounds is characterized by the loss of one or both carboxylic acid groups in the form of carbon dioxide, a process known as decarboxylation. This reaction is a cornerstone of various synthetic routes, including the malonic ester synthesis, to which the chemistry of this compound is closely related. Understanding the thermal stability and decomposition pathway of this molecule is crucial for its application in organic synthesis and for the stability assessment of drug candidates containing similar structural motifs.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a well-established decarboxylation mechanism for gem-dicarboxylic acids. Upon heating, the molecule undergoes a cyclic, concerted transition state, leading to the elimination of one molecule of carbon dioxide and the formation of an enol intermediate. This intermediate rapidly tautomerizes to the more stable keto form, which in this case is Indan-2-carboxylic acid.

Caption: Reaction pathway for the thermal decarboxylation of this compound.

Further heating of Indan-2-carboxylic acid can lead to a second decarboxylation to form indane, although this typically requires more forcing conditions.

Quantitative Data

The thermal decomposition of this compound can be characterized by several key quantitative parameters.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | N/A |

| Molecular Weight | 206.19 g/mol | N/A |

| Melting Point | 191-195 °C (with decomposition) | [1] |

| Primary Decomposition Product | Indan-2-carboxylic acid | Inferred from general mechanism[2][3] |

| Gaseous Byproduct | Carbon Dioxide (CO₂) | Inferred from general mechanism[2][3] |

Representative Thermal Analysis Data

| Analysis | Parameter | Estimated Value/Range |

| TGA | Onset of Decomposition | ~190 °C |

| 5% Weight Loss (T₅) | ~200 °C | |

| Weight Loss Step 1 | Corresponds to loss of one CO₂ molecule (~21.3%) | |

| DSC | Endotherm 1 (Melting/Decomposition) | Peak at ~195 °C |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Calibrate the instrument for temperature and mass according to the manufacturer's specifications.

-

Weigh approximately 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of decomposition of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 250 °C at a heating rate of 10 °C/min.

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic or exothermic events, such as melting and decomposition.

Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Procedure:

-

Place a known amount of this compound in a pyrolysis tube connected to the injection port of a GC-MS system.

-

Heat the sample to its decomposition temperature (e.g., 200 °C) under a continuous flow of an inert carrier gas (e.g., helium).

-

The evolved gases are directly transferred to the GC column for separation.

-

The separated components are then analyzed by the mass spectrometer.

-

Identify the products by comparing their mass spectra with a library of known compounds.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined process dominated by decarboxylation to yield Indan-2-carboxylic acid. The decomposition occurs in the vicinity of its melting point, around 191-195 °C. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar compounds. A thorough understanding of the thermal properties of such molecules is essential for their effective use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

Methodological & Application

Synthesis of Spiro Compounds from Indan-2,2-dicarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of spiro compounds derived from Indan-2,2-dicarboxylic acid. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The protocols outlined below focus on the synthesis of spirobarbiturates and spirohydantoins, leveraging the unique gem-dicarboxylic acid functionality of the starting material.

Introduction to Spiro Compounds in Drug Discovery

Spiro compounds, characterized by two rings sharing a single atom, possess a rigid and three-dimensional structure that is increasingly sought after in modern drug design. This unique topology allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity to biological targets. The indan scaffold itself is a privileged structure in medicinal chemistry, and its incorporation into a spirocyclic system offers novel chemical space for the development of new therapeutic agents.

Synthetic Strategy Overview

The primary synthetic strategy for converting this compound into spiro-heterocycles involves a two-step process. The first step is the conversion of the dicarboxylic acid into a more reactive diester intermediate. This is followed by a condensation reaction with a suitable binucleophile, such as urea or its derivatives, to construct the spirocyclic heterocyclic ring.

Caption: General synthetic workflow from this compound.

Synthesis of Spirobarbiturates

Spirobarbiturates are a class of compounds with potential applications as central nervous system (CNS) depressants, anticonvulsants, and anesthetics. The synthesis from this compound proceeds via the formation of diethyl indan-2,2-dicarboxylate, followed by a base-catalyzed condensation with urea.

Application Notes

This protocol provides a reliable method for the synthesis of spirobarbiturates with an indan core. The reaction conditions are standard for barbiturate synthesis from malonic esters. The choice of base and solvent is critical for achieving good yields. Sodium ethoxide is a common and effective base for this transformation. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product is typically a solid and can be purified by recrystallization.

Experimental Protocol: Synthesis of Spiro[indan-2,5'-barbituric acid]

Step 1: Synthesis of Diethyl Indan-2,2-dicarboxylate

Caption: Workflow for the synthesis of Diethyl Indan-2,2-dicarboxylate.

-

Materials:

-

This compound

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Diethyl ether

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Diethyl Indan-2,2-dicarboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

-

Step 2: Synthesis of Spiro[indan-2,5'-barbituric acid]

Caption: Workflow for the synthesis of Spiro[indan-2,5'-barbituric acid].

-

Materials:

-

Diethyl Indan-2,2-dicarboxylate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Round-bottom flask, reflux condenser.

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add Diethyl Indan-2,2-dicarboxylate (1.0 eq) and urea (1.1 eq).

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid until the product precipitates.

-

Collect the solid precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Spiro[indan-2,5'-barbituric acid].

-

Quantitative Data

| Step | Reactant | Molar Ratio | Reagent | Conditions | Time (h) | Yield (%) |

| 1 | This compound | 1.0 | Ethanol, H₂SO₄ (cat.) | Reflux | 4-6 | 85-95 |

| 2 | Diethyl Indan-2,2-dicarboxylate | 1.0 | Urea (1.1 eq), NaOEt (2.2 eq) | Reflux | 6-8 | 60-75 |

Potential Synthesis of Spirohydantoins

Spirohydantoins are another important class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties. The synthesis of spirohydantoins from this compound can be envisioned through a similar condensation strategy.

Application Notes

While a direct condensation of diethyl indan-2,2-dicarboxylate with urea to form a hydantoin is not the standard method, a plausible route involves the conversion of the dicarboxylic acid to an intermediate that is amenable to the Bucherer-Bergs reaction or a similar hydantoin synthesis. A potential intermediate is indan-2-one, which can be synthesized from this compound via decarboxylation.

Proposed Experimental Protocol: Synthesis of Spiro[indan-2,5'-hydantoin]